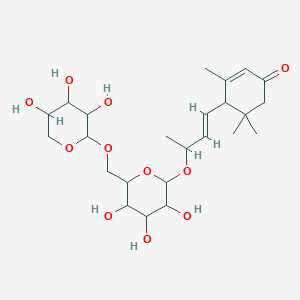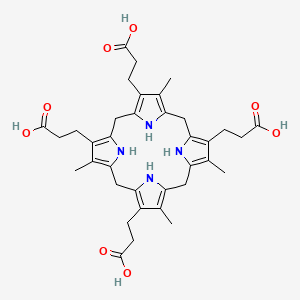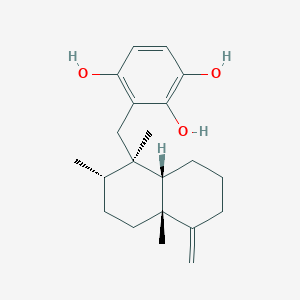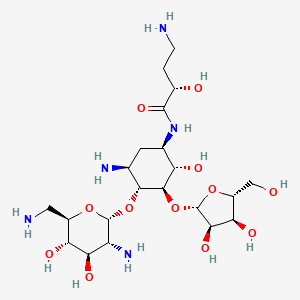
Hypoxoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypoxoside is a natural product found in Campynema lineare, Hypoxis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Cardioprotection
- Hyperoside in Cardiovascular Diseases : Hyperoside (Hyp) shows potential in protecting cardiomyocytes against hypoxia-induced injury, primarily by upregulating microRNA-138. This suggests Hyp's promising role in clinical cardioprotection (He et al., 2021).
Pharmacological Analysis
- Quantitative Determination in Traditional Medicine : A high-performance liquid chromatography method was developed for quantifying hypoxoside in African potato (Hypoxis hemerocallidea), a traditional African medicine. This is essential for quality control and standardization of medical preparations (Nair & Kanfer, 2006).
Structural Analysis
- Identification in Medicinal Plants : this compound was identified as a new glycoside from the rhizome of Hypoxis obtusa, used in Mozambican medicine. Understanding its structure aids in pharmacological research and potential therapeutic applications (Marini Bettolo et al., 1982).
Analgesic Effects
- Potential Analgesic Agent : this compound shows analgesic effects, likely through an anti-inflammatory mechanism, as indicated in studies involving Hypoxis spp. This highlights its potential use in pain management (Nicoletti et al., 1996).
Colitis Treatment
- Role in Inflammatory Bowel Disease : Hyperoside has shown effectiveness in alleviating symptoms of ulcerative colitis in mice, possibly through the MKRN1-PPARγ axis, indicating a new potential therapeutic target for such diseases (Cheng et al., 2021).
Hepatoprotection
- Liver Disease Management : Hyperoside demonstrates hepatoprotective properties in cellular and animal models, suggesting its therapeutic potential in various liver disorders (Jang, 2022).
Vascular Protection
- Effects on Endothelial Cells : Hyperoside has been shown to protect human umbilical vein endothelial cells from oxidative stress-induced damage, which could be beneficial in managing vascular diseases (Li et al., 2012).
Drug Delivery
- Enhancing Bioavailability : Research on creating effective delivery systems for this compound, like nanoparticles, is ongoing to improve its solubility and bioavailability for broader therapeutic applications (Wang et al., 2021).
Retinopathy Treatment
- Role in Diabetic Retinopathy : Hyperoside may have a protective effect against diabetic retinopathy by reducing oxidative stress and inhibiting high glucose-induced cell damage and apoptosis (Wu et al., 2020).
Eigenschaften
Molekularformel |
C29H34O14 |
|---|---|
Molekulargewicht |
606.6 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-[(E)-5-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]pent-1-en-4-ynyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H34O14/c30-12-20-22(34)24(36)26(38)28(42-20)40-18-8-6-14(10-16(18)32)4-2-1-3-5-15-7-9-19(17(33)11-15)41-29-27(39)25(37)23(35)21(13-31)43-29/h2,4,6-11,20-39H,1,12-13H2/b4-2+/t20-,21-,22-,23-,24+,25+,26-,27-,28-,29-/m1/s1 |
InChI-Schlüssel |
NKCXUXCXXINIMN-LITNSJRUSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/CC#CC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CCC#CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Synonyme |
1,5-bis(4'-glucopyranosyloxy-3'-hydroxyphenyl)pent-4-en-1-yne hypoxoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1254683.png)





![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)
